molecular formula C16H24N2O3S B5060753 2-[4-(4-ETHOXY-3-METHOXYBENZENECARBOTHIOYL)PIPERAZIN-1-YL]ETHAN-1-OL

2-[4-(4-ETHOXY-3-METHOXYBENZENECARBOTHIOYL)PIPERAZIN-1-YL]ETHAN-1-OL

Cat. No.: B5060753
M. Wt: 324.4 g/mol
InChI Key: BDERSJRZHPMCBI-UHFFFAOYSA-N
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Description

2-[4-(4-ETHOXY-3-METHOXYBENZENECARBOTHIOYL)PIPERAZIN-1-YL]ETHAN-1-OL is a complex organic compound that features a piperazine ring substituted with an ethoxy and methoxy benzene carbothioyl group

Properties

IUPAC Name

(4-ethoxy-3-methoxyphenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3S/c1-3-21-14-5-4-13(12-15(14)20-2)16(22)18-8-6-17(7-9-18)10-11-19/h4-5,12,19H,3,6-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDERSJRZHPMCBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=S)N2CCN(CC2)CCO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-ETHOXY-3-METHOXYBENZENECARBOTHIOYL)PIPERAZIN-1-YL]ETHAN-1-OL typically involves the reaction of piperazine with ethoxy and methoxy benzene carbothioyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-ETHOXY-3-METHOXYBENZENECARBOTHIOYL)PIPERAZIN-1-YL]ETHAN-1-OL undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and substituted piperazine derivatives .

Scientific Research Applications

2-[4-(4-ETHOXY-3-METHOXYBENZENECARBOTHIOYL)PIPERAZIN-1-YL]ETHAN-1-OL has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in the development of new therapeutic agents for treating diseases like cancer and bacterial infections.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-ETHOXY-3-METHOXYBENZENECARBOTHIOYL)PIPERAZIN-1-YL]ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce bacterial cell death by disrupting cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-ETHOXY-3-METHOXYBENZENECARBOTHIOYL)PIPERAZIN-1-YL]ETHAN-1-OL is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethoxy and methoxy groups enhances its solubility and reactivity, making it a valuable compound for research and industrial applications .

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